![molecular formula C10H16Br2SiSn B14192310 {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane CAS No. 868071-33-4](/img/structure/B14192310.png)
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane is a chemical compound that features a unique combination of tin, silicon, and bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane typically involves the reaction of phenylstannane with bromine in the presence of a silicon-based reagent. The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. The process may involve:
Reactants: Phenylstannane, bromine, and a silicon-based reagent.
Conditions: Controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The tin and silicon atoms can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxidized tin or silicon species.
科学的研究の応用
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the tin and silicon atoms can form covalent bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
{[Dibromo(phenyl)stannyl]methyl}(dimethyl)silane: Similar structure but with different substituents on the silicon atom.
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)germane: Similar structure but with germanium instead of silicon.
Uniqueness
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane is unique due to its specific combination of tin, silicon, and bromine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
868071-33-4 |
|---|---|
分子式 |
C10H16Br2SiSn |
分子量 |
442.84 g/mol |
IUPAC名 |
[dibromo(phenyl)stannyl]methyl-trimethylsilane |
InChI |
InChI=1S/C6H5.C4H11Si.2BrH.Sn/c1-2-4-6-5-3-1;1-5(2,3)4;;;/h1-5H;1H2,2-4H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
SXWXHFKBOSMZBC-UHFFFAOYSA-L |
正規SMILES |
C[Si](C)(C)C[Sn](C1=CC=CC=C1)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
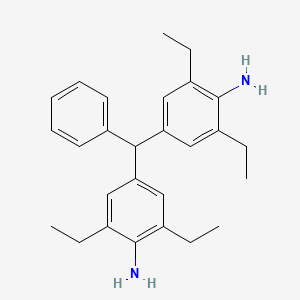
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
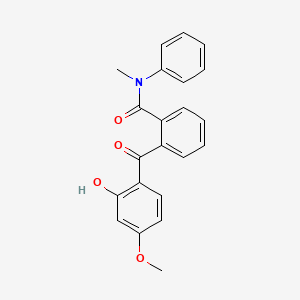
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
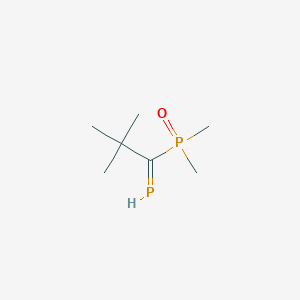
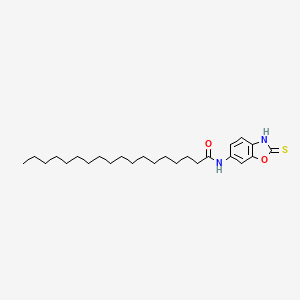

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)
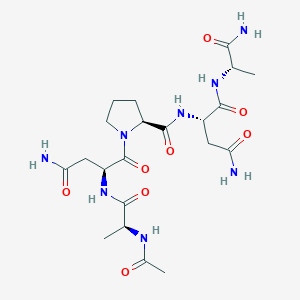
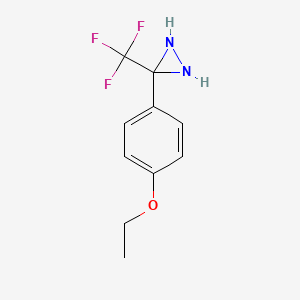
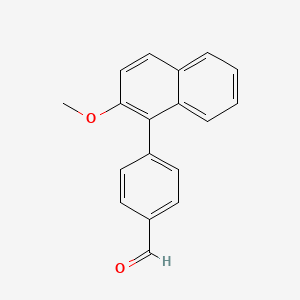
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
